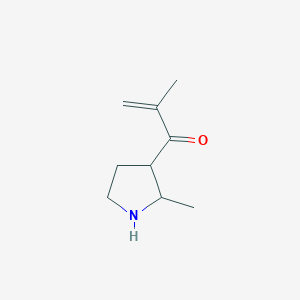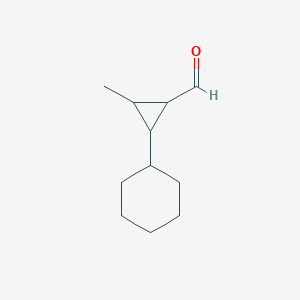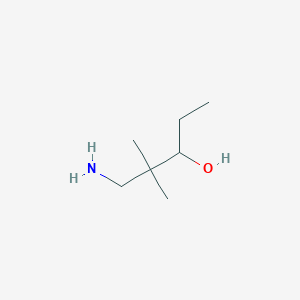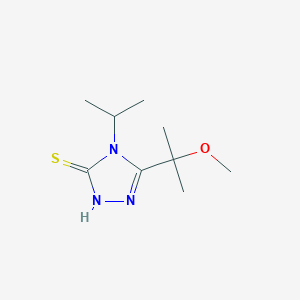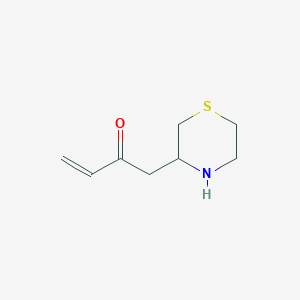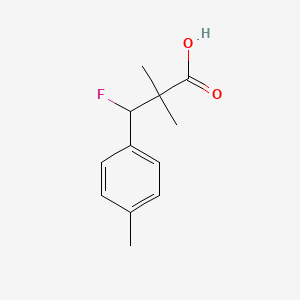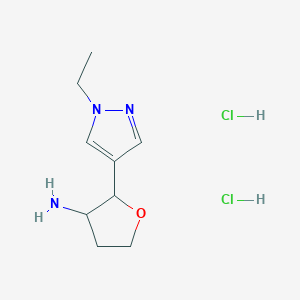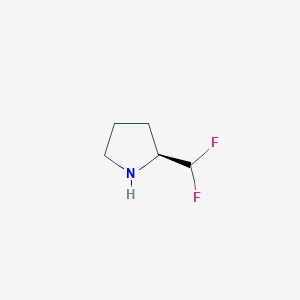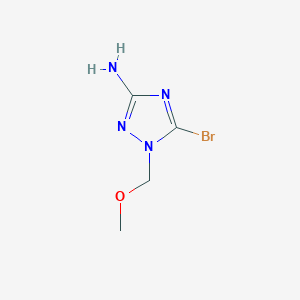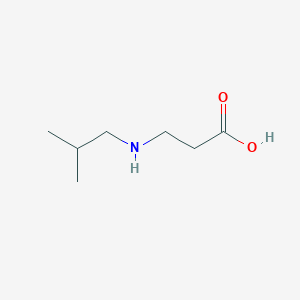
2-(6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid is a quinoline derivative with a fluorine atom at the 6th position and an acetic acid moiety attached to the 4th position of the tetrahydroquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-fluoro-2-oxo-1,2,3,4-tetrahydroquinoline.
Acylation: The key step involves the acylation of the tetrahydroquinoline derivative with a suitable acetic acid derivative under acidic or basic conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Quinoline-2,4-dione derivatives.
Reduction: 2-(6-Fluoro-2-hydroxy-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-(6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the acetic acid moiety facilitates interactions with active sites. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
2-(6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)propanoic acid: Similar structure with a propanoic acid moiety instead of acetic acid.
6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline: Lacks the acetic acid moiety.
2-(6-Chloro-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid: Similar structure with a chlorine atom instead of fluorine.
Uniqueness
2-(6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)acetic acid is unique due to the presence of both the fluorine atom and the acetic acid moiety, which confer distinct chemical and biological properties. The fluorine atom enhances metabolic stability and binding affinity, while the acetic acid moiety provides additional sites for chemical modifications and interactions with biological targets.
Properties
Molecular Formula |
C11H10FNO3 |
|---|---|
Molecular Weight |
223.20 g/mol |
IUPAC Name |
2-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-4-yl)acetic acid |
InChI |
InChI=1S/C11H10FNO3/c12-7-1-2-9-8(5-7)6(4-11(15)16)3-10(14)13-9/h1-2,5-6H,3-4H2,(H,13,14)(H,15,16) |
InChI Key |
VXQXTDODRSCBNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C=CC(=C2)F)NC1=O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


